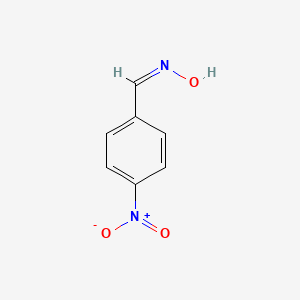

![molecular formula C37H46S2 B6592522 Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] CAS No. 210347-56-1](/img/structure/B6592522.png)

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]

説明

PFO-BT is a conjugated polymer that consists of fluorene and bithiophene monomers. It has a high molecular weight and good solubility in common organic solvents. PFO-BT has attracted considerable interest due to its excellent optoelectronic properties, such as high electron mobility, high photoluminescence quantum yield, and good thermal stability.

科学的研究の応用

Uniaxially Aligned Poly[(9,9‐dioctylfluorenyl‐2,7‐diyl)‐co‐bithiophene] Thin Films

The polymer Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (F8T2) shows potential in optoelectronic applications due to its liquid-crystalline properties. Aligned thin films of F8T2 demonstrate optical anisotropy linked to their structural properties. The polymer chains in these films, aligned by temperature treatment, exhibit a high degree of alignment without layer-thickness dependence, indicating potential for uniform optoelectronic device fabrication (Werzer et al., 2008).

Electric Field Effects on Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-co-(bithiophene)]

The chain orderliness, morphology, and carrier mobility of F8T2 can be significantly affected by an external electric field (EEF). This influence is evident during various condensation processes, suggesting the potential to manipulate the physical properties of F8T2 for enhanced performance in optoelectronic applications (Ma et al., 2019).

Sensing and Surface Morphological Properties

F8T2 exhibits excellent sensitivity and response behaviors in sensing applications, with its sensing parameters being influenced by concentrations and volume percentages. The polymer's optical parameters and surface morphological properties also show promise for various sensor applications due to its good solubility and responsive nature (Gündüz, 2014).

Emission Color Tuning in Polymeric Light-Emitting Diodes

In the realm of light-emitting diodes (LEDs), blending F8T2 with other polymers enables tuning of emission colors from blue to green. This tunability, combined with differences in electroluminescent and photoluminescent spectra, underscores F8T2's adaptability for tailored lighting and display technologies (Quites et al., 2014).

Energy Transfer in Optoelectronic Applications

F8T2's interaction with single-walled carbon nanotubes (SWNTs) through energy transfer presents exciting prospects for optoelectronic applications. The ability to tune excitation wavelengths over a wide range opens doors for efficient energy conversion, crucial for the development of advanced polymer-SWNT composites in optoelectronics (Chen et al., 2009).

作用機序

Target of Action

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (PFO) is primarily targeted towards optoelectronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It is used as an active material in the development of blue and green OLEDs . It also finds application in the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs .

Mode of Action

PFO exhibits excellent luminescent properties, making it particularly valuable as a light-emitting polymer . It has the ability to confine excitons within its polymer chain, allowing for efficient energy transfer and emission of light . This property is crucial in efficient OLEDs and other optoelectronic devices . It can be used as a hole transport layer or electron transport layer in organic electronic devices .

Biochemical Pathways

The primary biochemical pathway of PFO involves the confinement of excitons within its polymer chain, which allows for efficient energy transfer and emission of light . This process is crucial for the operation of OLEDs and other optoelectronic devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PFO, we can discuss its solubility and stability. PFO is soluble in various organic solvents such as THF, chlorobenzene, chloroform, and dichlorobenzene . This solubility is crucial for its application in optoelectronic devices .

Result of Action

The result of PFO’s action is the efficient energy transfer and emission of light, which is crucial for the operation of OLEDs and other optoelectronic devices . It generates a blue light and is used in the development of blue and green OLEDs . Additionally, it has been reported to enhance the electrochemiluminescence (ECL) system of N-(aminobutyl)-N-(ethylisoluminol)/hydrogen peroxide (ABEI/H2O2) .

Action Environment

The action of PFO can be influenced by environmental factors. For instance, hole transport organic materials like PFO allow perfect energy level alignment with the absorber layer and therefore efficient charge collection, but they are prone to degradation in ambient conditions . Therefore, the stability and efficacy of PFO can be affected by the surrounding environment .

特性

IUPAC Name |

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46S2/c1-3-5-7-9-11-15-25-37(26-16-12-10-8-6-4-2)32-19-14-13-18-30(32)31-22-21-29(28-33(31)37)34-23-24-36(39-34)35-20-17-27-38-35/h13-14,17-24,27-28H,3-12,15-16,25-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSNJWIFZVRDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=CS5)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

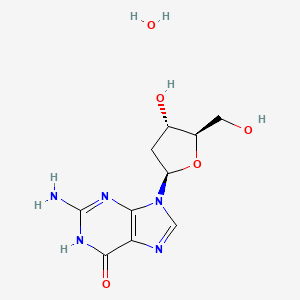

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)

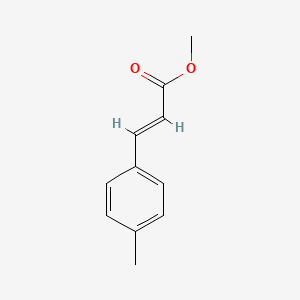

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)